molecular formula C10H23NO6 B163588 (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol CAS No. 139361-89-0

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol

Cat. No. B163588
M. Wt: 253.29 g/mol
InChI Key: SFQOBFDNGZETMP-SGIHWFKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, also known as L-MTP-PE, is a synthetic glycolipid that has been extensively studied for its potential use in cancer immunotherapy. This compound is a derivative of the natural glycolipid, monophosphoryl lipid A (MPLA), which is derived from the cell wall of gram-negative bacteria. L-MTP-PE has been shown to activate the immune system and induce a potent anti-tumor response, making it a promising candidate for cancer treatment.

Mechanism Of Action

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol works by activating the immune system, specifically the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor that is present on the surface of immune cells, including dendritic cells. When (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol binds to TLR4, it activates the dendritic cells and initiates an immune response. This immune response includes the activation of T cells, which are responsible for killing cancer cells.

Biochemical And Physiological Effects

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to have several biochemical and physiological effects. It activates dendritic cells, which in turn activate T cells. It also induces the production of cytokines, which are signaling molecules that play a role in the immune response. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that is important for the anti-tumor response.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in animal models and in clinical trials. However, one limitation is that it is a synthetic compound and may not accurately reflect the natural immune response. Additionally, the cost of synthesizing (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol may be prohibitive for some researchers.

Future Directions

There are several future directions for research on (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol. One area of interest is in combination therapy, where (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol is used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in the development of new formulations of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol that may increase its effectiveness. Finally, there is interest in studying the long-term effects of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol treatment and its potential use in preventing cancer recurrence.

Synthesis Methods

The synthesis of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol involves the chemical modification of MPLA, which is obtained from the cell wall of gram-negative bacteria. The modification involves the addition of a hexane-1,2,3,4,5-pentol moiety and a methoxypropylamino group to the MPLA molecule. The resulting compound, (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, has been shown to have greater immunostimulatory activity than MPLA alone.

Scientific Research Applications

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate dendritic cells, which are responsible for initiating an immune response, and to induce a potent anti-tumor response in animal models. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has also been tested in clinical trials for the treatment of various types of cancer, including melanoma, lung cancer, and leukemia.

properties

CAS RN

139361-89-0

Product Name

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C10H23NO6

Molecular Weight

253.29 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C10H23NO6/c1-17-4-2-3-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1

InChI Key

SFQOBFDNGZETMP-SGIHWFKDSA-N

Isomeric SMILES

COCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

COCCCNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

COCCCNCC(C(C(C(CO)O)O)O)O

synonyms

N-(3-methoxypropyl)glucamine

Origin of Product

United States

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